![molecular formula C12H17N3O2 B6332366 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine CAS No. 1240573-25-4](/img/structure/B6332366.png)
2-Methyl-1-[(3-nitrophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-[(3-nitrophenyl)methyl]piperazine” is a chemical compound with the molecular formula C12H17N3O2 . It belongs to the class of organic compounds known as phenylpiperazines .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a methyl group and a 3-nitrophenylmethyl group .Aplicaciones Científicas De Investigación
Structural Analysis and Conformation Studies
The compound 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine and its derivatives have been a subject of interest in structural analysis and conformation studies. For instance, the crystal structures of related triazenes, including variants of piperazine, have been analyzed through X-ray diffraction, revealing unique conformations like the unusual pseudo-boat conformation in the piperazine ring, indicating the diverse structural possibilities of piperazine derivatives (Little et al., 2008).
Synthesis and Biological Activity
This compound derivatives have been synthesized and evaluated for their biological activities. For example:
- Piperazine derivatives have shown strong leishmanicidal activity against Leishmania major promastigotes, with some compounds exhibiting better activity than reference drugs (Foroumadi et al., 2005).
- Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and shown potent antibacterial efficacies and biofilm inhibition activities, highlighting the potential of piperazine derivatives in combating bacterial infections (Mekky & Sanad, 2020).
Intermediate for Synthesis of Biologically Active Compounds
Certain piperazine derivatives serve as intermediates in the synthesis of biologically active compounds. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is a significant intermediate for synthesizing biologically active benzimidazole compounds (Ya-hu, 2010).
Anti-Inflammatory and Antimicrobial Activities
Piperazine derivatives have been explored for their anti-inflammatory and antimicrobial activities. New urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral and antimicrobial activities, indicating the therapeutic potential of these compounds (Reddy et al., 2013).
Direcciones Futuras
The future directions for research on “2-Methyl-1-[(3-nitrophenyl)methyl]piperazine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For example, piperazine derivatives are known to show a wide range of biological and pharmaceutical activity , suggesting potential future directions for research in these areas.
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine are currently unknown. This compound belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Propiedades
IUPAC Name |
2-methyl-1-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-8-13-5-6-14(10)9-11-3-2-4-12(7-11)15(16)17/h2-4,7,10,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHBQJJVMVFXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

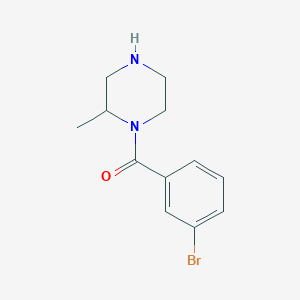

![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
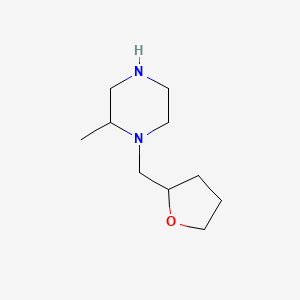
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)

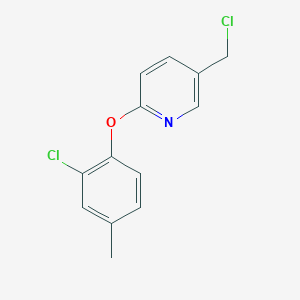
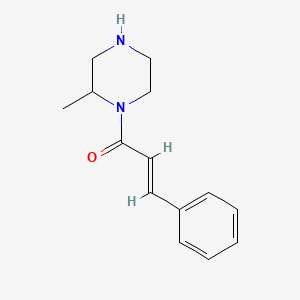
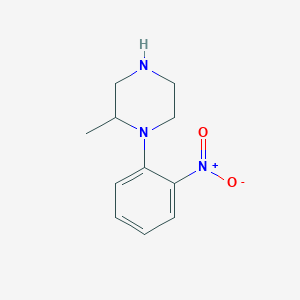


![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)
